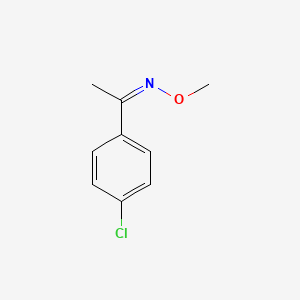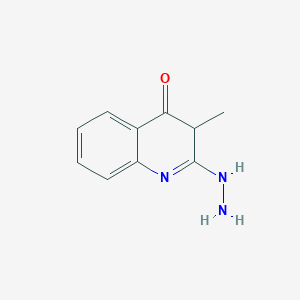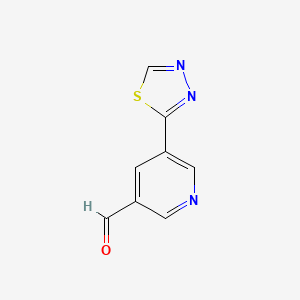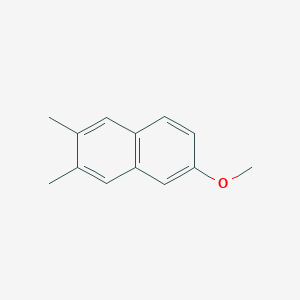![molecular formula C6H7N3O4 B11907502 (S)-3-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B11907502.png)
(S)-3-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol is a heterocyclic compound that features a unique structure combining an imidazole ring with an oxazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol typically involves the reaction of 1H-imidazole-2-thiones with epichlorohydrin in methanol in the presence of sodium hydroxide at room temperature . This reaction yields the desired oxazin-6-ol compound through a cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
(S)-3-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: It is an intermediate in the synthesis of anti-tuberculosis drugs, such as (S)-PA 824.
Mécanisme D'action
The mechanism of action of (S)-3-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol involves its interaction with specific molecular targets. In the case of its use as an anti-tuberculosis drug intermediate, the compound targets bacterial enzymes and disrupts their function, leading to the inhibition of bacterial growth . The nitro group plays a crucial role in this mechanism, as it can undergo bioreduction to form reactive intermediates that damage bacterial DNA and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to (S)-3-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol include:
6H-1,2-oxazin-6-ones: These compounds share a similar oxazine ring structure and exhibit antibacterial activity.
Imidazo[2,1-b][1,3]thiazines: These compounds have a similar imidazole ring and are studied for their biological activities.
Uniqueness
What sets this compound apart is its specific combination of an imidazole ring with an oxazine ring, along with the presence of a nitro group
Propriétés
Formule moléculaire |
C6H7N3O4 |
|---|---|
Poids moléculaire |
185.14 g/mol |
Nom IUPAC |
(6S)-3-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol |
InChI |
InChI=1S/C6H7N3O4/c10-4-2-8-5(9(11)12)1-7-6(8)13-3-4/h1,4,10H,2-3H2/t4-/m0/s1 |
Clé InChI |
DWGVULJXJYJICT-BYPYZUCNSA-N |
SMILES isomérique |
C1[C@@H](COC2=NC=C(N21)[N+](=O)[O-])O |
SMILES canonique |
C1C(COC2=NC=C(N21)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-[1,1'-biphenyl]-3-ol](/img/structure/B11907424.png)
![Butanenitrile, 2-methyl-3-oxo-2-[(trimethylsilyl)oxy]-](/img/structure/B11907429.png)
![2-Ethyl-3,5,7-trimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11907430.png)








![4-[(Trimethylsilyl)oxy]cyclohexanol](/img/structure/B11907504.png)
![1',2'-Dihydrospiro[piperidine-4,3'-pyrrolo[3,2-C]pyridine]](/img/structure/B11907512.png)

